molecular formula C15H12N2O3S3 B11111521 methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate

methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate

Cat. No.: B11111521
M. Wt: 364.5 g/mol
InChI Key: NHZQAAZQTHAFAQ-UHFFFAOYSA-N
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Description

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate is a complex organic compound that features a benzothiazole ring, a thienyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization.

    Thienyl Group Introduction: The thienyl group can be introduced via a coupling reaction with a suitable thienyl halide.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it has been shown to interact with GABA receptors and sodium channels, which are crucial for its anticonvulsant activity . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H12N2O3S3

Molecular Weight

364.5 g/mol

IUPAC Name

methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]carbamate

InChI

InChI=1S/C15H12N2O3S3/c1-20-14(19)17-13(12(18)11-7-4-8-21-11)23-15-16-9-5-2-3-6-10(9)22-15/h2-8,13H,1H3,(H,17,19)

InChI Key

NHZQAAZQTHAFAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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